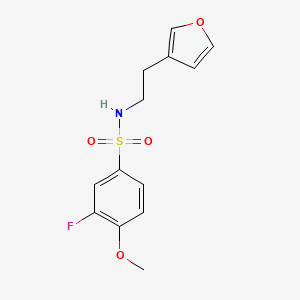

3-Fluor-N-(2-(Furan-3-yl)ethyl)-4-methoxybenzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide” is a complex organic molecule. It contains a sulfonamide group, which is a functional group that is often found in various pharmaceutical drugs . The compound also contains a furan ring, a five-membered aromatic ring with a heteroatom of oxygen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a benzenesulfonamide moiety, and fluorine and methoxy substituents. The exact structure would depend on the positions of these substituents on the rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Furan rings can undergo a variety of reactions, including electrophilic substitution and oxidation . Sulfonamides are typically stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be predicted using computational chemistry methods or determined experimentally .Wirkmechanismus

The mechanism of action of 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of protein-ligand interactions. 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide has been shown to bind to the active site of carbonic anhydrase and cholinesterase, thereby inhibiting their activity. It has also been shown to bind to proteins and alter their conformation, leading to changes in their function.

Biochemical and Physiological Effects:

3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase and cholinesterase, which are involved in processes such as acid-base balance and neurotransmitter signaling. 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide has also been shown to alter the conformation of proteins, leading to changes in their function. Additionally, 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide has been shown to have fluorescent properties, which make it useful for detecting protein-ligand interactions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide in lab experiments is its inhibitory effects on certain enzymes, which make it useful for studying their role in various physiological processes. Additionally, 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide has fluorescent properties, which make it useful for detecting protein-ligand interactions. However, one limitation of using 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide is its potential toxicity and side effects, which must be carefully considered when designing experiments.

Zukünftige Richtungen

There are several future directions for research involving 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide. One direction is to further investigate its inhibitory effects on enzymes and its potential use as a therapeutic agent for various diseases. Another direction is to explore its fluorescent properties and its potential use as a tool for studying protein-ligand interactions. Additionally, further research is needed to fully understand the mechanism of action of 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide and its effects on various physiological processes.

Synthesemethoden

The synthesis of 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(furan-3-yl)ethylamine in the presence of a base, followed by the addition of fluoride ion to the reaction mixture. The resulting product is purified by column chromatography to obtain 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

3-Fluor-N-(2-(Furan-3-yl)ethyl)-4-methoxybenzolsulfonamid: zeigt ein antivirales Potenzial. Genauer gesagt:

Antibakterielle Eigenschaften

Die antibakterielle Wirkung der Verbindung ist bemerkenswert:

Antimalaria-Aktivität

3-FLUOR-N-[2-(FURAN-3-YL)ETHYL]-4-METHOXYBENZOLSULFONAMID: zeigt vielversprechende Eigenschaften als Antimalariamittel:

Pharmakologische Anwendungen

Die pharmakologischen Eigenschaften der Verbindung reichen über antivirale und antibakterielle Wirkungen hinaus:

Synthetische Chemie

Forscher haben synthetische Methoden entwickelt, um Zugang zu fluorierten Furane zu erhalten:

- Die direkte Fluorierung von Furan ist aufgrund der Nicht-Selektivität eine Herausforderung .

- Alternative Strategien beinhalten Fluor-verdünntes Inertgas oder Additions-/Eliminierungssequenzen .

Zukunftsaussichten

Mit wachsendem Verständnis erwarten wir weitere Anwendungen für diese faszinierende Verbindung:

Zusammenfassend lässt sich sagen, dass 3-FLUOR-N-[2-(FURAN-3-YL)ETHYL]-4-METHOXYBENZOLSULFONAMID ein vielversprechendes Potenzial in antiviralen, antibakteriellen und antimalaria-bezogenen Kontexten bietet, während seine synthetische Zugänglichkeit Türen für weitere Forschung öffnet. 🌟

Safety and Hazards

Eigenschaften

IUPAC Name |

3-fluoro-N-[2-(furan-3-yl)ethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO4S/c1-18-13-3-2-11(8-12(13)14)20(16,17)15-6-4-10-5-7-19-9-10/h2-3,5,7-9,15H,4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDFWKPBXSVHSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=COC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2396234.png)

![N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2396237.png)

![N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2396239.png)

![1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2396240.png)

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)